

# Global Regulations on DBCP in Drinking Water: A Comparative Review

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## Compound of Interest

Compound Name: 1,2-Dibromo-3-chloropropane

Cat. No.: B7766517

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A close examination of international and national standards reveals a consensus on the health risks posed by **1,2-dibromo-3-chloropropane** (DBCP) in drinking water, with regulatory limits primarily driven by concerns over carcinogenicity and reproductive toxicity. This guide provides a comparative analysis of these limits, the experimental data that underpin them, and the methodologies used in their determination.

## Regulatory Limits for DBCP in Drinking Water

The following table summarizes the key regulatory limits for DBCP in drinking water established by prominent international and national health and environmental agencies.

| Regulatory Body   | Guideline/Standard  | Value (µg/L)   | Basis for Regulation  |
|---|---|--|---|
| World Health Organization (WHO)                                     | Guideline Value   | 1  | Based on a lifetime cancer risk of $10^{-5}$ . <a href="#">[1]</a>                                      |
| United States Environmental Protection Agency (US EPA)              | Maximum Contaminant Level (MCL)   | 0.2  | Legally enforceable standard that considers technological and economic feasibility. <a href="#">[2]</a> |
| Maximum Contaminant Level Goal (MCLG)                               | 0   | A non-enforceable health goal based on the determination that there is no safe level of exposure to this carcinogen. <a href="#">[2]</a> |   |
| California Office of Environmental Health Hazard Assessment (OEHHA) | Public Health Goal (PHG)  | 0.003  | Based on a one-in-a-million cancer risk level over a lifetime of exposure. <a href="#">[3]</a>          |
| 0.5   | Health-protective concentration for non-cancer (repro-ductive) effects. <a href="#">[3]</a> |  |   |

## Experimental Basis for Regulatory Limits

The establishment of these stringent limits is rooted in extensive toxicological research, primarily from animal studies, which have demonstrated the potent carcinogenic and reproductive effects of DBCP.

## Carcinogenicity Assessment

The WHO's guideline value is derived from a 104-week dietary study in male rats.[\[1\]](#) In this study, the incidence of stomach, kidney, and liver tumors was evaluated. The data was then

analyzed using a linearized multistage model to estimate the cancer risk at low doses.<sup>[1]</sup> This model allows for the extrapolation of cancer risk from the high doses administered in animal studies to the low levels of exposure expected in drinking water. The WHO provides guideline values corresponding to excess lifetime cancer risks of  $10^{-4}$ ,  $10^{-5}$ , and  $10^{-6}$ , which are 10, 1, and 0.1 µg/L, respectively.<sup>[1]</sup>

Similarly, the California OEHHA's Public Health Goal (PHG) of 0.003 µg/L is based on the carcinogenicity of DBCP and is set at a de minimis cancer risk level of one additional cancer case per one million people exposed over a 70-year lifetime.<sup>[3]</sup>

## Reproductive Toxicity Assessment

Animal studies have also been crucial in identifying the reproductive toxicity of DBCP. Studies in rats have shown that DBCP can cause testicular atrophy at low exposure levels.<sup>[4]</sup> The non-cancer health-protective concentration of 0.5 µg/L set by California's OEHHA is based on these reproductive effects.<sup>[3]</sup>

## Experimental Protocols

While specific experimental protocols can vary between studies, the following outlines a general methodology for a chronic carcinogenicity and toxicity study of DBCP in rats, based on the types of studies referenced by regulatory agencies.

**Objective:** To determine the long-term toxicity and carcinogenic potential of DBCP when administered orally to rats.

**Methodology:**

- **Test Animals:** Male and female rats of a specific strain (e.g., Sprague-Dawley or Fischer 344) are used. Animals are typically young adults at the start of the study.
- **Group Allocation:** Animals are randomly assigned to several groups, including a control group and multiple dose groups. The number of animals per group is statistically determined to ensure the validity of the results.
- **Dose Administration:** DBCP is administered to the test groups, usually mixed in their feed or drinking water, at various concentrations. The control group receives the same feed or water.

without DBCP. Dosing occurs daily for a significant portion of the animals' lifespan (e.g., 104 weeks).

- **Clinical Observations:** Animals are observed daily for any signs of toxicity, such as changes in appearance, behavior, or body weight. Food and water consumption are also monitored.
- **Pathology:** At the end of the study period, all animals are euthanized and subjected to a complete necropsy. Organs are weighed, and tissues are examined for gross and microscopic abnormalities. Special attention is paid to target organs such as the stomach, kidneys, liver, and testes.
- **Data Analysis:** The incidence and severity of tumors and other lesions are compared between the control and dose groups using appropriate statistical methods. A dose-response relationship is established to identify the levels at which adverse effects occur.

## Analytical Methodology for DBCP in Drinking Water

The standard analytical method for detecting and quantifying DBCP in drinking water is US EPA Method 504.1.<sup>[5][6]</sup>

**Principle:** This method involves the extraction of DBCP from a water sample using a small volume of a solvent (microextraction), followed by analysis using a gas chromatograph equipped with an electron capture detector (GC/ECD).<sup>[5][7]</sup> The electron capture detector is highly sensitive to halogenated compounds like DBCP, allowing for the detection of very low concentrations.<sup>[5][8]</sup>

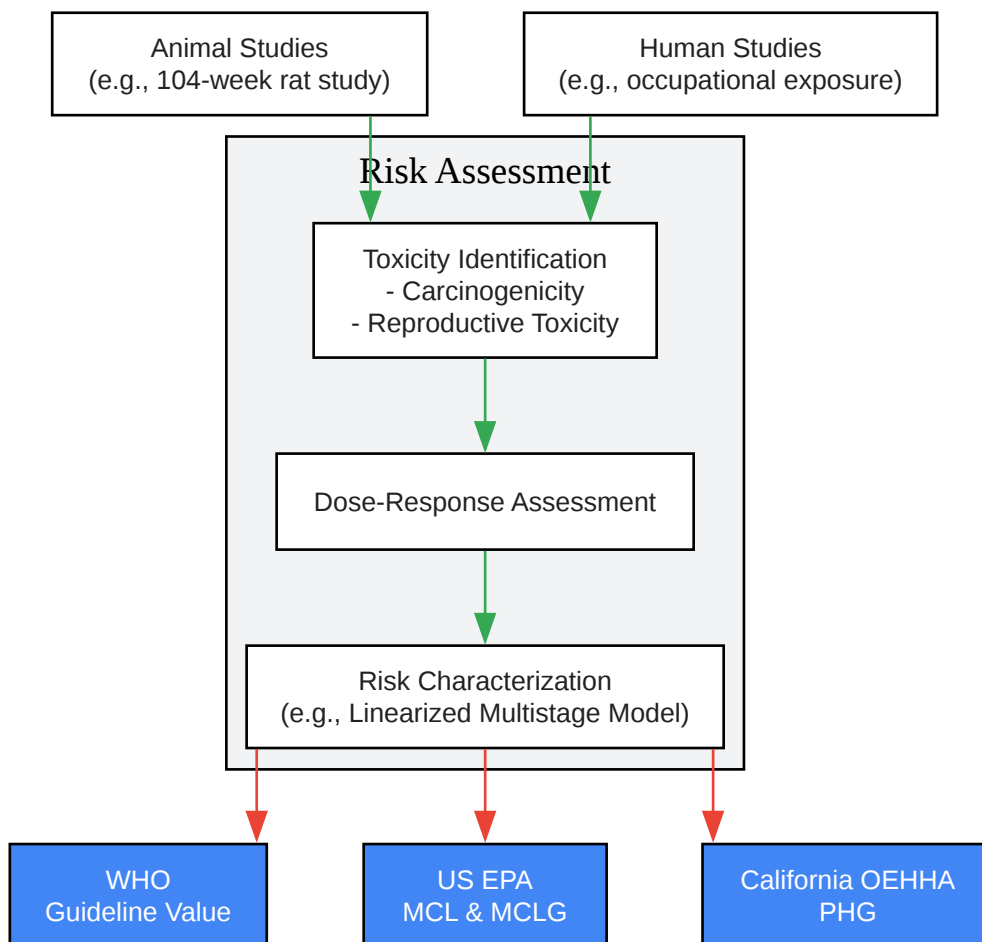
### Key Steps:

- **Sample Collection:** A water sample is collected in a vial containing a dechlorinating agent to prevent the breakdown of DBCP.<sup>[7]</sup>
- **Extraction:** A small amount of an appropriate solvent, such as hexane, is added to the water sample. The mixture is shaken vigorously to transfer the DBCP from the water to the solvent.<sup>[6]</sup>
- **Analysis:** A small volume of the solvent extract is injected into the gas chromatograph. The GC separates DBCP from other compounds in the extract. The ECD then detects and

quantifies the amount of DBCP present.[5][7]

## Logical Framework for DBCP Regulation

The following diagram illustrates the logical flow from scientific evidence to the establishment of drinking water regulations for DBCP.



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Caption: Logical flow from scientific evidence to regulatory limits for DBCP.

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